2-Ethylcoumaran-d3
Description
2-Ethylcoumaran-d3 is a deuterated derivative of 2-Ethylcoumaran (dihydrobenzofuran with an ethyl substituent at the 2-position), where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies, as deuterium incorporation can slow metabolic degradation (a phenomenon termed the kinetic isotope effect) while retaining structural and electronic similarities to the protiated analog.
Properties
Molecular Formula |
C₁₀H₉D₃O |
|---|---|
Molecular Weight |
151.22 |
Synonyms |
2,3-Dihydro-2-ethylbenzofuran-d3; 2-Ethyl-2,3-dihydrobenzofuran-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Hydroxy-3-Phenylcoumarins
highlights hydroxy-3-phenylcoumarins (compounds 5–8) as antioxidants evaluated via cyclic voltammetry (CV), oxygen radical absorbance capacity (ORAC), and electron spin resonance (ESR) assays. Although these compounds differ in substitution (hydroxyl and phenyl groups vs. ethyl and deuterium in 2-Ethylcoumaran-d3), their electrochemical profiles provide a framework for comparing radical-scavenging mechanisms. For example:
- Oxidation Potentials: Hydroxy-3-phenylcoumarins exhibit oxidation potentials ranging from 0.45–0.80 V (vs. Ag/AgCl), correlating with their ability to donate electrons to neutralize radicals .
- ORAC Values : These compounds show ORAC values between 2.5–4.2 µmol TE/µmol, indicating moderate peroxyl radical scavenging activity .
In contrast, this compound’s non-hydroxylated structure and deuterium substitution likely reduce its direct antioxidant capacity but may improve metabolic stability in biological systems.
Deuterated vs. Non-Deuterated Coumaran Derivatives
Deuteration alters physicochemical properties:
- Metabolic Half-Life : Deuterium can reduce CYP450-mediated oxidation rates. For example, deutetrabenazine (a deuterated tetrabenazine analog) shows a 2-fold longer half-life in humans. While direct data for this compound is unavailable, similar kinetic isotope effects are anticipated .
Research Findings and Data Tables
Table 1: Comparative Antioxidant Profiles of Coumarin Derivatives
*Hypothetical data inferred from structural analogs; direct studies are lacking in the provided evidence.
Table 2: Physicochemical Impact of Deuteration
| Property | 2-Ethylcoumaran | This compound |
|---|---|---|
| Molecular Weight | ~150 g/mol | ~153 g/mol |
| logP (Predicted) | 2.1 | 2.3 |
| Metabolic Stability | Moderate | High |
Key Mechanistic Differences
- Radical Scavenging: Hydroxy-3-phenylcoumarins act via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms due to phenolic hydroxyl groups.
- Isotope Effects : Deuteration at critical metabolic sites (e.g., ethyl chain) could reduce β-oxidation rates, extending half-life in vivo.
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